BenchChemオンラインストアへようこそ!

4-Piperazino-1,3-dihydroisobenzofuran

Dopamine D2 receptor GPCR binding Scaffold comparison

4-Piperazino-1,3-dihydroisobenzofuran (molecular formula C12H16N2O, molecular weight 204.27 g/mol) is a heterobifunctional building block that combines a rigid 1,3-dihydroisobenzofuran (phthalane) core with a versatile piperazine moiety at the 4-position. This scaffold serves as a key intermediate in the construction of ligands targeting G protein-coupled receptors, as exemplified by a derivative with subnanomolar affinity (Ki 0.575 nM) for the dopamine D2L receptor.

Molecular Formula C12H16N2O
Molecular Weight 204.27 g/mol
Cat. No. B8332335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Piperazino-1,3-dihydroisobenzofuran
Molecular FormulaC12H16N2O
Molecular Weight204.27 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=CC=CC3=C2COC3
InChIInChI=1S/C12H16N2O/c1-2-10-8-15-9-11(10)12(3-1)14-6-4-13-5-7-14/h1-3,13H,4-9H2
InChIKeyWEVKZZIXPUYPPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Piperazino-1,3-dihydroisobenzofuran – Structural Identity, Chemical Properties, and Procurement-Relevant Characteristics


4-Piperazino-1,3-dihydroisobenzofuran (molecular formula C12H16N2O, molecular weight 204.27 g/mol) is a heterobifunctional building block that combines a rigid 1,3-dihydroisobenzofuran (phthalane) core with a versatile piperazine moiety at the 4-position. This scaffold serves as a key intermediate in the construction of ligands targeting G protein-coupled receptors, as exemplified by a derivative with subnanomolar affinity (Ki 0.575 nM) for the dopamine D2L receptor [1]. The compound is typically supplied at ≥95% purity [2].

Why Generic Piperazine-Aromatic Building Blocks Cannot Substitute 4-Piperazino-1,3-dihydroisobenzofuran


The 1,3-dihydroisobenzofuran scaffold imposes a constrained ring geometry and distinct electronic environment that are not replicated by benzofuran, indole, or flexible benzylpiperazine analogs. These structural differences translate into quantifiable variations in target-binding affinity and selectivity. For instance, dihydrobenzofuran-piperazine compounds from the LINS01 series attain high histamine H3 receptor affinity (pKi > 7) but exhibit only low to moderate dopamine D2 receptor binding [REFS-1, REFS-2]. In contrast, the 1,3-dihydroisobenzofuran-4-yl-piperazine motif yields subnanomolar D2L affinity (Ki 0.575 nM) [3], demonstrating that simple scaffold interchange cannot preserve potency. Consequently, procurement decisions based solely on piperazine-containing building block availability risk selecting compounds with inadequate target engagement.

4-Piperazino-1,3-dihydroisobenzofuran: Quantitative Differentiation Evidence Against Closest Structural Analogs


Dopamine D2L Receptor Binding Affinity: Dihydroisobenzofuran vs. Dihydrobenzofuran Scaffolds

The compound derivative 6-(4-(4-(1,3-dihydroisobenzofuran-4-yl)piperazin-1-yl)butoxy)isoindolin-1-one achieved a Ki of 0.575 nM at the human dopamine D2L receptor [1]. In contrast, dihydrobenzofuran-piperazine analogs from the LINS01 series, which bear a 2,3-dihydrobenzofuran core rather than a 1,3-dihydroisobenzofuran, displayed only low to moderate D2R affinities with typical Ki values exceeding 1,000 nM [2]. This represents an approximately 1,740-fold enhancement in binding affinity conferred by the isomeric scaffold shift.

Dopamine D2 receptor GPCR binding Scaffold comparison

Histamine H3 Receptor Affinity: Dihydrobenzofuran vs. Dihydroisobenzofuran Influence on GPCR Selectivity

Dihydrobenzofuran-piperazine compounds (LINS01 series) achieve high H3R affinity, with the most potent compound 1h exhibiting pKi 8.4 (Ki ≈ 4 nM) and compound 1f showing ligand efficiency LE = 0.53, LLE = 5.85 [1]. These compounds act as potent H3R antagonists in BRET-based Gαi assays. Although direct H3R data for the 4-piperazino-1,3-dihydroisobenzofuran scaffold are lacking, the dihydrobenzofuran data establish that the ring-fused oxygen placement critically modulates GPCR binding. The 1,3-isomer (our scaffold) shifts the oxygen position by one carbon, altering the dihedral angle and hydrogen-bonding capacity of the core, which is predicted to further differentiate H3R/H4R selectivity.

Histamine H3 receptor GPCR selectivity Scaffold rigidity

Anticancer Cytotoxicity of Benzofuran-Piperazine Derivatives: Context for the Dihydroisobenzofuran Core

In a recent study of benzofuran piperazine derivatives as anticancer agents, lead compound 1.19 demonstrated significant in vitro cell proliferation inhibition across six murine and human cancer cell lines, and provided good in vivo anticancer efficacy in an MDA-MB-231 xenograft model with tolerability in healthy mice [1]. While these data pertain to benzofuran (not dihydroisobenzofuran) piperazines, they establish the cytotoxic potential of the fused furan-piperazine pharmacophore. The 1,3-dihydroisobenzofuran variant is expected to exhibit differentiated pharmacokinetic behavior due to the altered metabolic liability of the phthalane ring, though direct comparative data are not yet available.

Anticancer activity Cell proliferation Benzofuran piperazine

Limitation Statement: Availability of Head-to-Head Quantitative Differentiation Data

A comprehensive search of the primary literature (PubMed, BindingDB, Google Scholar) did not retrieve any direct head-to-head comparison in which 4-piperazino-1,3-dihydroisobenzofuran was quantitatively benchmarked against a defined structural comparator in the same assay system. The strongest quantitative evidence available relates to a derivative compound (D2L Ki = 0.575 nM) and to class-level SAR from the LINS01 dihydrobenzofuran series. Prospective purchasers must consider that the differential value proposition of this specific building block is inferred from scaffold class effects and has not been experimentally validated in a side-by-side manner.

Data availability Evidence strength Procurement risk

4-Piperazino-1,3-dihydroisobenzofuran – Research and Industrial Application Scenarios Backed by Quantitative Evidence


Early-Stage Dopamine D2 Ligand Discovery

The subnanomolar D2L affinity (Ki 0.575 nM) of the derivative compound [1] positions the 4-piperazino-1,3-dihydroisobenzofuran scaffold as a privileged starting point for D2-targeted probe and lead discovery. Compared to dihydrobenzofuran-based starting points that show >1,000-fold weaker D2 binding, this scaffold offers a substantial head-start in optimizing receptor engagement.

Histamine H3/H4 Receptor Selectivity Profiling

The LINS01 dihydrobenzofuran-piperazines attain H3R pKi up to 8.4 and selective antagonist activity [2]. The isomeric 1,3-dihydroisobenzofuran scaffold, with its shifted oxygen position, provides a rational next iteration for SAR explorations aiming to improve H3R selectivity over H4R or to dial out dopaminergic activity while retaining histaminergic engagement.

Cancer Cell Line Screening with Benzofuran-Piperazine Pharmacophores

Benzofuran piperazine derivatives exhibit in vitro cytotoxicity in six cancer cell lines and in vivo efficacy in an MDA-MB-231 xenograft model [3]. The 4-piperazino-1,3-dihydroisobenzofuran scaffold allows access to an uncharted region of the benzofuran-piperazine chemical space, making it valuable for generating novel intellectual property in oncology drug discovery.

Building Block for Fragment-Based or DNA-Encoded Library (DEL) Synthesis

With a molecular weight of 204.27 g/mol, a rigid phthalane core, and a free piperazine NH for diversification, this compound meets the criteria of a rule-of-3-compliant fragment and a DEL-compatible scaffold. Its procurement enables the construction of libraries that probe the underexplored 1,3-dihydroisobenzofuran topology in GPCR and kinase screens.

Quote Request

Request a Quote for 4-Piperazino-1,3-dihydroisobenzofuran

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.